3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c1-22-10-13(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-6-4-5-7-14(12)18/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQLZAKAYBPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.44 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN5O2S |
| Molecular Weight | 377.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against fungal pathogens, suggesting that derivatives similar to the compound may also possess similar activities .
Case Studies
- Study on Triazole Derivatives : A study focused on the biological activity of various triazole derivatives revealed that compounds with similar structural features demonstrated potent antifungal and antibacterial activities. The study emphasized the role of the thioether group in enhancing bioactivity against specific pathogens .
- Pharmacokinetic Studies : Another investigation into a mixture of triazole derivatives showed promising pharmacokinetic parameters and bioavailability, indicating their potential for therapeutic applications in treating infections caused by resistant strains .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes in fungal cell wall synthesis. This action disrupts cell wall integrity, leading to cell death. The presence of fluorinated aromatic groups in the structure may enhance lipophilicity and improve membrane penetration, thus increasing efficacy against microbial targets.
Research Findings
Recent findings suggest that modifications to the triazole core can lead to enhanced biological activity. For instance, the introduction of various substituents on the benzyl and pyrazolyl moieties has been shown to influence both potency and selectivity towards different microbial strains .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are known for their antifungal properties due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The compound has shown promising in vitro activity against various fungal strains by binding to fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against a range of bacteria. The thioether group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Antifungal Studies
A study evaluating structurally similar triazole derivatives revealed significant antifungal activity against Candida species. Modifications in the substituent groups were found to enhance the antifungal efficacy of these compounds, suggesting that 3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole could be optimized for better performance.
Antimicrobial Activity
Research on related triazoles indicated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy and thioether groups was linked to improved interaction with microbial membranes, enhancing the overall antimicrobial effectiveness.
Comparative Biological Activities
The following table summarizes the observed biological activities of various triazole compounds:
| Compound Name | Activity Type | Observed Efficacy |
|---|---|---|
| 3-((2-fluorobenzyl)thio)-5-(3-methoxy...) | Antifungal | Promising (in vitro) |
| 1-(2-chlorophenyl)-3-(pyrazolyl)-1H-1,2,4-triazole | Antifungal | High |
| 5-(methylthio)-1H-pyrazole-4-carboxylic acid | Antimicrobial | Moderate |
Research Findings
Recent findings indicate that structural modifications can significantly enhance the pharmacological profiles of triazole derivatives:
Enhanced Binding Affinity
Studies have shown that specific modifications lead to improved binding affinities for target enzymes involved in fungal and bacterial metabolism.
Increased Bioavailability
Adjustments in chemical structure may also improve oral bioavailability and pharmacokinetic properties, making these compounds suitable candidates for therapeutic development.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution and multi-step protocols. For example, the 2-fluorobenzylthio group can be introduced via reaction of 2-fluorobenzyl chloride with a triazole-thiol intermediate under basic conditions (e.g., NaOH or K₂CO₃) . Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C enhances coupling efficiency between intermediates . Purification via TLC monitoring and recrystallization in aqueous acetic acid is critical for isolating the final product .
Q. How is the compound characterized spectroscopically to confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 3.2–3.8 ppm (methoxy groups), δ 7.1–7.5 ppm (fluorobenzyl aromatic protons), and δ 8.1–8.3 ppm (pyrazole protons) confirm substituent integration .
- FT-IR : Stretching vibrations at 1250–1270 cm⁻¹ (C-F), 1600–1650 cm⁻¹ (C=N triazole), and 2850–2950 cm⁻¹ (methoxy C-H) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N content ensure purity .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (e.g., acetonitrile) under reflux improve solubility of intermediates . Catalysts like Bleaching Earth Clay in PEG-400 reduce reaction times and byproducts . Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) can further enhance efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluorine substituents) impact biological activity?
- The 2-fluorobenzylthio group increases lipophilicity, enhancing membrane permeability and antimicrobial activity .
- 3-Methoxy-1-methylpyrazole improves metabolic stability by reducing oxidative demethylation in vivo .
- Comparative studies of analogs (e.g., replacing 2-methoxyethyl with morpholinomethylene) show that bulkier substituents reduce solubility but improve target binding .
Q. What strategies resolve tautomerism or regiochemical ambiguity in the triazole core during analysis?
- Tautomer Stability : DFT calculations predict the 4H-1,2,4-triazole tautomer as dominant due to resonance stabilization of the thioether group .
- X-ray Crystallography : Resolves regiochemistry of substituents on the triazole ring .
- Dynamic NMR : Detects tautomeric interconversion in DMSO-d₆ at elevated temperatures .
Q. How can microwave-assisted synthesis improve scalability and sustainability?
Microwave irradiation (e.g., 100–120°C, 20–30 min) reduces reaction times by 50–70% compared to conventional heating, with yields >85% . This method minimizes solvent waste and energy consumption, aligning with green chemistry principles.
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays (MIC ≤ 8 µg/mL against S. aureus and C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays for cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) inhibition (IC₅₀ values < 10 µM) .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (therapeutic index >10) .
Q. How can conflicting spectral or biological data from different studies be reconciled?
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) .
- Docking Studies : Compare binding poses in target proteins (e.g., COX-2) to explain potency variations .
- Meta-Analysis : Aggregate data from analogs (e.g., 4-phenyl-5-pyridin-4-yl-triazole derivatives) to identify trends in substituent effects .
Methodological Challenges & Solutions
Q. What purification techniques address low yields from byproduct formation?
Q. How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in phosphate buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under N₂ to prevent photolytic cleavage of the thioether bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
